molecular formula C22H28N2O6S3 B5209300 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine

1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine

Cat. No. B5209300
M. Wt: 512.7 g/mol
InChI Key: XOXIQJIFNXKJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine, also known as SPDP, is a chemical compound that is widely used in scientific research. This molecule is a crosslinking agent that is used to covalently link proteins, peptides, and other molecules. SPDP is a highly reactive molecule that can be used to modify the surface of proteins, to create conjugates, and to label molecules. In

Mechanism of Action

1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is a highly reactive molecule that can form covalent bonds with proteins and other molecules. The mechanism of action of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine involves the formation of a disulfide bond between the 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine molecule and the target molecule. This disulfide bond can then be reduced to form a stable thiol linkage. The formation of this linkage results in the covalent modification of the target molecule.
Biochemical and Physiological Effects:
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine has been shown to have a number of biochemical and physiological effects. For example, 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine has been shown to inhibit the activity of certain enzymes by covalently modifying their active sites. 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine has also been shown to induce protein aggregation, which can be useful in the study of protein folding and misfolding.

Advantages and Limitations for Lab Experiments

One advantage of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is that it is a highly reactive molecule that can covalently link proteins and other molecules. This makes it a useful tool in the study of protein-protein interactions, protein folding, and other biochemical processes. However, one limitation of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is that it can be difficult to work with due to its high reactivity. Careful attention must be paid to the synthesis and handling of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine to ensure that it is used safely and effectively.

Future Directions

There are many future directions for the use of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine in scientific research. One potential direction is the development of new drug delivery systems using 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine conjugates. Another potential direction is the use of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine in the study of protein-protein interactions and protein folding. Additionally, 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine could be used to create new biomaterials with unique properties. Overall, the future of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine in scientific research is bright, and its potential applications are vast.

Synthesis Methods

1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine can be synthesized by the reaction of 3,1-phenylenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride to form the final product. The synthesis of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is a multi-step process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is a widely used crosslinking agent in scientific research. It is used to covalently link proteins, peptides, and other molecules. 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine can be used to modify the surface of proteins, to create conjugates, and to label molecules. 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is also used in the development of new drugs and therapies. For example, 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine has been used to create targeted drug delivery systems by conjugating drugs to specific proteins.

properties

IUPAC Name

1-[3-(3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S3/c25-31(26,19-9-7-11-21(17-19)32(27,28)23-13-3-1-4-14-23)20-10-8-12-22(18-20)33(29,30)24-15-5-2-6-16-24/h7-12,17-18H,1-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXIQJIFNXKJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-[Sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine

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